2-(Oxan-4-yloxy)-2-phenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-yloxy)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-13(15)12(10-4-2-1-3-5-10)17-11-6-8-16-9-7-11/h1-5,11-12H,6-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHACESTUPCZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxan 4 Yloxy 2 Phenylacetic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 2-(Oxan-4-yloxy)-2-phenylacetic acid reveals two primary strategic disconnections. The most logical and common disconnection is at the ether linkage (C-O bond), leading to two key building blocks: Oxan-4-ol (also known as tetrahydropyran-4-ol) and a derivative of 2-phenylacetic acid. This approach is generally favored due to the prevalence of robust ether synthesis methodologies.
Following the ether disconnection, the 2-phenylacetic acid component would need to be functionalized at the alpha-position with a suitable leaving group to facilitate the etherification reaction. This leads to a precursor such as an alpha-halo phenylacetic acid ester. The ester functionality serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated ether synthesis. The final step in the forward synthesis would then be the hydrolysis of the ester to yield the target carboxylic acid.
Elucidation of Precursor Synthesis and Reactant Selection
The successful synthesis of the target compound hinges on the efficient preparation of its constituent precursors: a suitably derivatized Oxan-4-ol and an alpha-substituted phenylacetic acid.
Derivatization and Synthesis of Oxan-4-ol Building Blocks
Oxan-4-ol (tetrahydropyran-4-ol) is a commercially available starting material. However, for large-scale synthesis, its preparation from simpler precursors is often necessary. One industrially relevant method involves a two-step process starting from 3-buten-1-ol (B139374). google.com
The first step is a cyclization reaction where 3-buten-1-ol is reacted with a formaldehyde (B43269) source, such as formalin, in the presence of formic acid. This reaction forms tetrahydropyranyl-4-formate. google.com The subsequent step involves the solvolysis of the formate (B1220265) ester, typically through treatment with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, to yield Oxan-4-ol. google.com This process provides an efficient route to the required cyclic alcohol building block.
| Step | Reactants | Reagents | Product | Typical Conditions |
| Cyclization | 3-buten-1-ol, Formaldehyde | Formic Acid | Tetrahydropyranyl-4-formate | Temperature: 10-110°C google.com |
| Solvolysis | Tetrahydropyranyl-4-formate | Methanol or Ethanol, Acid Catalyst | Oxan-4-ol | Temperature: 20-120°C google.com |
Synthetic Routes to Alpha-Substituted Phenylacetic Acid Precursors
The key precursor for the phenylacetic acid portion of the molecule is an ester of alpha-bromophenylacetic acid, such as ethyl 2-bromophenylacetate. This compound can be prepared from phenylacetic acid through a Hell-Volhard-Zelinsky-type reaction.
Optimization of Key Reaction Pathways for Ether Formation and Carboxylic Acid Introduction
With the precursors in hand, the next critical stages involve the formation of the ether linkage and the final deprotection to unveil the carboxylic acid functionality.
Etherification Strategies for the Oxan-4-yloxy Linkage (e.g., Williamson Ether Synthesis, Mitsunobu Reaction)
Two primary methods are well-suited for the formation of the ether bond between Oxan-4-ol and the phenylacetic acid derivative: the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In this specific synthesis, the alkoxide of Oxan-4-ol is generated by treating it with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). This alkoxide then acts as a nucleophile, attacking the electrophilic alpha-carbon of ethyl 2-bromophenylacetate in an SN2 reaction to form the desired ether, ethyl 2-(oxan-4-yloxy)-2-phenylacetate. byjus.comlibretexts.org The reaction is typically conducted at temperatures ranging from 50 to 100°C and can take 1 to 8 hours to complete. wikipedia.orgbyjus.com
| Parameter | Condition |
| Base | Sodium Hydride (NaH) |
| Solvent | THF, DMF |
| Temperature | 50-100 °C wikipedia.orgbyjus.com |
| Reaction Time | 1-8 hours wikipedia.orgbyjus.com |
Mitsunobu Reaction: This reaction provides an alternative and often milder route for ether formation. missouri.edu It involves the reaction of an alcohol with a nucleophile in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduorganic-chemistry.org In this case, Oxan-4-ol and ethyl 2-hydroxyphenylacetate (if used as the precursor instead of the halo-ester) would be the reactants. The Mitsunobu reaction proceeds with inversion of configuration at the alcohol's stereocenter, although for the achiral Oxan-4-ol, this is not a factor. organic-chemistry.org The reaction is generally carried out at or below room temperature.
Carboxylic Acid Functional Group Formation and Protection/Deprotection Methodologies
The final step in the synthesis of this compound is the hydrolysis of the ester protecting group. The use of an ester, such as a methyl or ethyl ester, is crucial as it prevents the acidic proton of the carboxylic acid from interfering with the basic conditions often employed in the Williamson ether synthesis. oup.com
The hydrolysis of the ethyl ester of 2-(oxan-4-yloxy)-2-phenylacetate is typically achieved through saponification. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. semanticscholar.orgchemicalbook.com The reaction is usually performed at elevated temperatures to ensure complete conversion. After the reaction is complete, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate salt and precipitate the final product, this compound.
| Protecting Group | Deprotection Method | Reagents |
| Ethyl Ester | Saponification | 1. NaOH or KOH (aq) 2. HCl (aq) |
| Methyl Ester | Saponification | 1. NaOH or KOH (aq) 2. HCl (aq) |
| Benzyl Ester | Hydrogenolysis | H₂, Pd/C |
| tert-Butyl Ester | Acidolysis | Trifluoroacetic Acid (TFA) |
Investigation of Stereoselective Approaches for Chiral Center Control
The α-carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical and biological applications, it is crucial to control this stereochemistry to obtain a single, desired enantiomer. Two primary strategies can be employed for this purpose: asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis:
One approach to asymmetric synthesis involves the enantioselective alkylation of a chiral enolate. This can be achieved by using a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary derived from a readily available chiral molecule, such as an amino alcohol, could be attached to phenylacetic acid. Deprotonation with a strong base would form a chiral enolate, which would then be reacted with a suitable electrophile to introduce the oxanyloxy group stereoselectively. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Chiral Resolution:
Alternatively, the racemic this compound can be synthesized and then the enantiomers separated in a process called chiral resolution. rjpbcs.com A common method for resolving carboxylic acids is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with a single enantiomer of a chiral base, such as (R)- or (S)-1-phenylethylamine. nih.gov The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral base can be removed by treatment with an acid, yielding the individual enantiomers of this compound.
Table 2: Comparison of Stereoselective Approaches
| Approach | Description | Advantages | Disadvantages |
| Asymmetric Synthesis | Introduction of the chiral center in a stereocontrolled manner using a chiral auxiliary or catalyst. | Can provide high enantiomeric excess directly. Avoids the loss of 50% of the material inherent in resolution. | May require more complex and expensive starting materials and reagents. Optimization of stereoselectivity can be challenging. |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Utilizes readily available racemic starting materials. The methodology is well-established for many classes of compounds. | Theoretical maximum yield for the desired enantiomer is 50%. Can be a trial-and-error process to find a suitable resolving agent and crystallization conditions. |
Purification Techniques and Yield Enhancement Strategies
Chromatographic Separation Methodologies (e.g., Silica (B1680970) Gel Chromatography)
Silica gel chromatography is a powerful and widely used technique for the purification of organic compounds. mdpi.com Given that this compound is a carboxylic acid, it is a polar molecule and is expected to interact strongly with the polar silica gel stationary phase.
For the purification of the final product, a normal-phase silica gel column chromatography would be appropriate. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, such as ethyl acetate (B1210297) or diethyl ether, is commonly used. To improve the elution of the acidic product and prevent tailing of the chromatographic peak, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This addition helps to protonate the carboxylic acid, reducing its interaction with the acidic silanol (B1196071) groups on the silica gel surface.
The progress of the separation can be monitored by thin-layer chromatography (TLC), which allows for the rapid analysis of the fractions collected from the column. rjpbcs.com
Table 3: Typical Conditions for Silica Gel Chromatography of Phenylacetic Acid Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) with the addition of 0.5-1% acetic acid. |
| Detection | UV visualization at 254 nm (due to the phenyl ring) and/or staining with a suitable reagent (e.g., potassium permanganate). |
Recrystallization and Distillation Techniques for Compound Isolation
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle of recrystallization is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures.
For a substituted phenylacetic acid like this compound, a variety of solvents could be screened for their suitability for recrystallization. Given the presence of both polar (carboxylic acid, ether) and non-polar (phenyl ring, oxane ring) moieties, a single solvent or a binary solvent system might be effective. Potential single solvents include water, ethanol, or ethyl acetate. chegg.com A binary solvent system, such as ethyl acetate/hexane or methanol/water, could also be employed, where the compound is dissolved in the solvent in which it is more soluble, and then the second solvent (the anti-solvent) is added to induce crystallization. reddit.com
Distillation is generally not a suitable method for the final purification of this compound due to its expected high boiling point and potential for decomposition at elevated temperatures. However, distillation under reduced pressure (vacuum distillation) might be applicable for the purification of the intermediate, methyl 2-(oxan-4-yloxy)-2-phenylacetate, which is likely to be a liquid or a low-melting solid with a lower boiling point than the final carboxylic acid.
Table 4: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale |
| Water | The carboxylic acid group may impart some water solubility, especially at higher temperatures. |
| Ethanol | A polar protic solvent that is often a good choice for compounds with hydrogen bonding capabilities. |
| Ethyl Acetate | A moderately polar solvent that can dissolve a wide range of organic compounds. |
| Ethyl Acetate / Hexane | A common binary system where ethyl acetate acts as the solvating agent and hexane as the anti-solvent. |
| Methanol / Water | Another common binary system for polar compounds. |
Advanced Spectroscopic and Structural Elucidation of 2 Oxan 4 Yloxy 2 Phenylacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be crucial for identifying the number of unique proton environments, their chemical shifts, and their coupling patterns in 2-(Oxan-4-yloxy)-2-phenylacetic acid. It would be expected to show distinct signals for the protons on the phenyl ring, the methine proton adjacent to the carboxylic acid and oxane ring, and the protons of the oxane ring itself. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal the neighboring protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For instance, the carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination
2D NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of protons within the phenyl and oxane rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing critical information for piecing together the molecular structure, particularly in connecting the phenylacetic acid moiety to the oxane ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass would allow for the unambiguous determination of its molecular formula, distinguishing it from other compounds with the same nominal mass.
Detailed Analysis of Diagnostic Fragmentation Pathways
By analyzing the fragmentation pattern in the mass spectrum, it would be possible to deduce the structural components of the molecule. Characteristic fragment ions would be expected from the loss of the carboxylic acid group, the cleavage of the ether linkage, and the fragmentation of the oxane and phenyl rings. These fragmentation pathways would provide corroborating evidence for the proposed structure.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations, specific structural features can be determined.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy of this compound would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. The most prominent feature would be the broad O-H stretching vibration from the carboxylic acid group, typically observed in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹.
The presence of the ether linkage (C-O-C) within the oxane ring and connecting to the phenylacetic acid moiety would likely produce strong C-O stretching bands in the fingerprint region, approximately between 1050 and 1250 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl group would be expected above 3000 cm⁻¹, while the corresponding C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the oxane ring would be observed just below 3000 cm⁻¹.
Interactive Table: Predicted Infrared Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| C=O Stretch | Carboxylic Acid | 1700-1730 | Strong, Sharp |
| Aromatic C-H Stretch | Phenyl Ring | >3000 | Medium |
| Aliphatic C-H Stretch | Oxane Ring | <3000 | Medium |
| Aromatic C=C Stretch | Phenyl Ring | 1450-1600 | Medium-Weak |
| C-O Stretch | Ether and Carboxylic Acid | 1050-1250 | Strong |
Raman Spectroscopy
Raman spectroscopy, if applicable, would provide complementary information to the IR spectrum. While the O-H stretch is often weak in Raman, the symmetric C=O stretch of a hydrogen-bonded carboxylic acid dimer could be observed. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, typically show strong Raman scattering. The C-H stretching vibrations would also be present. The symmetric C-O-C stretching of the ether group may also be Raman active.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis of this compound would provide detailed information about its crystal system, space group, and unit cell dimensions. This data is fundamental to understanding the packing of the molecules in the solid state. While specific experimental data is not publicly available, a hypothetical analysis would yield a complete set of atomic coordinates, bond lengths, and bond angles.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1250 |
| Z | 4 |
Elucidation of Molecular Conformation and Intermolecular Interactions
The crystallographic data would reveal the preferred conformation of the molecule in the solid state, including the relative orientations of the phenyl ring, the carboxylic acid group, and the oxane ring. A key feature to investigate would be the presence of intermolecular interactions, particularly hydrogen bonding. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. In this arrangement, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic ring structure. Other weaker interactions, such as C-H···O or π-π stacking between phenyl rings, could also play a role in stabilizing the crystal packing.
Determination of Absolute Configuration for Enantiomerically Pure Samples
Since the molecule possesses a stereocenter at the α-carbon of the acetic acid moiety, it can exist as a pair of enantiomers. If an enantiomerically pure sample is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal.
Computational and Theoretical Investigations of 2 Oxan 4 Yloxy 2 Phenylacetic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 2-(Oxan-4-yloxy)-2-phenylacetic acid, these calculations would provide insights into its stability, electronic distribution, and potential chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. A DFT study of this compound would begin with the optimization of its molecular geometry to find the lowest energy arrangement of its atoms, known as the ground state.
From this optimized structure, a wealth of information about the molecule's ground state properties could be determined. These properties would typically be presented in a data table, which would look something like this:
Table 1: Calculated Ground State Properties of this compound (Illustrative)
| Property | Value | Unit |
|---|---|---|
| Total Energy | [Data Not Available] | Hartrees |
| Dipole Moment | [Data Not Available] | Debye |
These values would be crucial for understanding the molecule's polarity and symmetry, which in turn influence its physical properties and interactions with other molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining how the molecule will interact with other chemical species.
An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The results of an FMO analysis would be summarized in a table similar to the one below:
Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)
| Orbital | Energy | Unit |
|---|---|---|
| HOMO | [Data Not Available] | eV |
| LUMO | [Data Not Available] | eV |
Visual representations of the HOMO and LUMO would also be generated to show the regions of the molecule where these orbitals are located, providing further clues about potential sites of reaction.
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, this would typically involve the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
Predicted ¹H and ¹³C NMR chemical shifts would help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. Similarly, the calculation of vibrational frequencies would provide a theoretical IR spectrum, where the peaks correspond to the different vibrational modes of the molecule (e.g., stretching, bending of bonds).
A table of predicted vibrational frequencies might be presented as follows:
Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (acid) | [Data Not Available] | [Data Not Available] |
| C=O stretch (acid) | [Data Not Available] | [Data Not Available] |
Molecular Modeling and Conformational Landscape Exploration
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Molecular modeling techniques are used to explore the possible conformations of a molecule and to identify the most stable ones.
For a flexible molecule like this compound, which has several rotatable bonds, a conformational search would be performed to identify various low-energy conformations. This involves systematically or randomly changing the torsion angles of the rotatable bonds and then performing an energy minimization for each generated conformation.
The goal is to find all the stable conformers and their relative energies. This information is crucial for understanding which shapes the molecule is likely to adopt.
The results of the conformational search would reveal the molecule's conformational flexibility. By comparing the energies of the different stable conformers, the preferred geometries can be identified. These are the conformations that the molecule is most likely to be in at a given temperature.
A summary of the low-energy conformers and their relative energies would typically be presented in a table:
Table 4: Relative Energies of Low-Energy Conformers of this compound (Illustrative)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | [Data Not Available] |
| 2 | [Data Not Available] | [Data Not Available] |
Computational Elucidation of Reaction Mechanisms
The synthesis of this compound would likely proceed through a nucleophilic substitution reaction, such as the Williamson ether synthesis. In this proposed pathway, the hydroxyl group of a 2-phenylacetic acid derivative would be deprotonated to form an alkoxide, which would then react with a suitable electrophile, such as a 4-halo-oxane, to form the ether linkage.
Computational chemistry provides powerful tools to investigate the intricate details of such reaction mechanisms. By employing quantum mechanical calculations, it is possible to model the potential energy surface of the reaction, which maps the energy of the system as a function of the positions of the atoms. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.
Transition State Identification for Proposed Synthetic Steps
A key aspect of elucidating a reaction mechanism is the identification and characterization of the transition state(s). The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of the reaction.
For the proposed synthesis of this compound, computational methods such as Density Functional Theory (DFT) would be utilized to locate the transition state structure for the nucleophilic attack of the 2-phenylacetate alkoxide on the 4-substituted oxane. This involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
Once located, the transition state structure would be characterized by vibrational frequency analysis. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from the reactant to the product. The geometric parameters of the transition state, such as the forming and breaking bond lengths, would provide insight into the nature of the transition state (e.g., early or late).
Table 1: Hypothetical Transition State Parameters for the Synthesis of this compound
As no specific research data is available, this table is a hypothetical representation of the type of data that would be generated from a computational study.
| Parameter | Value |
| Imaginary Frequency | e.g., -250 cm⁻¹ |
| C-O forming bond length | e.g., 2.1 Å |
| C-X breaking bond length (X=leaving group) | e.g., 2.3 Å |
| Activation Energy (ΔE‡) | Calculated Value |
Reaction Coordinate Analysis and Energy Barrier Determination
Following the identification of the transition state, a reaction coordinate analysis, often referred to as an Intrinsic Reaction Coordinate (IRC) calculation, would be performed. This calculation maps the minimum energy path connecting the reactants, the transition state, and the products on the potential energy surface. The IRC analysis confirms that the identified transition state indeed connects the desired reactants and products.
The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). This is a crucial kinetic parameter that dictates the rate of the reaction. A lower energy barrier corresponds to a faster reaction. Computational methods can provide a quantitative measure of this barrier.
Table 2: Hypothetical Energy Barriers for the Synthesis of this compound
As no specific research data is available, this table is a hypothetical representation of the type of data that would be generated from a computational study.
| Reaction Step | Computational Method | Solvent Model | Activation Energy (kcal/mol) |
| Nucleophilic Substitution | e.g., B3LYP/6-31G(d) | e.g., PCM (THF) | Calculated Value |
Chemical Reactivity and Derivatization Strategies for 2 Oxan 4 Yloxy 2 Phenylacetic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification in 2-(Oxan-4-yloxy)-2-phenylacetic acid, allowing for the generation of a diverse range of functional derivatives through established synthetic protocols.
Esterification and Amidation Reactions for Novel Derivatives
The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are key functional groups in many biologically active molecules.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP). These reactions proceed via nucleophilic acyl substitution, where the alcohol oxygen attacks the carbonyl carbon of the activated carboxylic acid. The choice of alcohol can be varied to introduce a wide array of alkyl or aryl groups, thereby modifying the steric and electronic properties of the resulting ester.
Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation can be facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride or by using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole). The reaction conditions are generally mild, allowing for the synthesis of a broad spectrum of amide derivatives. Boric acid has also been explored as a green and efficient catalyst for the direct amidation of carboxylic acids.
Table 1: Representative Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type |
|---|---|---|---|
| This compound | Methanol (B129727) | H₂SO₄ | Methyl ester |
| This compound | Benzylamine | DCC, DMAP | N-Benzyl amide |
Reduction to Corresponding Alcohols and Subsequent Functionalization
The carboxylic acid group can be reduced to a primary alcohol, providing a valuable synthetic intermediate for further functionalization. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes. The resulting alcohol, 2-(oxan-4-yloxy)-2-phenylethanol, can then be subjected to a variety of subsequent reactions. For example, it can be oxidized to the corresponding aldehyde, or converted to alkyl halides, ethers, or esters through reactions with appropriate reagents. The reduction of carboxylic acids to alcohols is a fundamental transformation in organic synthesis.
Acid Halide and Anhydride Formation for Activated Intermediates
To enhance the reactivity of the carboxylic acid moiety towards nucleophilic attack, it can be converted into more reactive intermediates such as acid halides or anhydrides.
Acid halides , typically acid chlorides, are synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These acid chlorides are highly reactive and serve as versatile precursors for the synthesis of esters, amides, and other acyl derivatives under mild conditions.
Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often promoted by a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀), or by reacting the carboxylic acid with an acid chloride. These anhydrides are also effective acylating agents.
Reactions Involving the Phenyl Group
The phenyl ring of this compound is amenable to a range of reactions that allow for the introduction of new substituents, thereby expanding the chemical diversity of its derivatives.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The oxan-4-yloxy and the acetic acid moieties will influence the regioselectivity of the substitution on the phenyl ring. The ether oxygen is an activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The outcome of EAS reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, will depend on the reaction conditions and the interplay of these electronic effects. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the ortho or para position relative to the ether linkage, though the deactivating effect of the carboxylic acid might necessitate harsher conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the phenyl ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation.
Once the aryl halide or triflate is prepared, it can undergo various cross-coupling reactions:
Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond, allowing for the introduction of new aryl or vinyl groups.
Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to introduce an alkynyl substituent.
These reactions offer a modular approach to synthesize a wide array of complex derivatives of this compound with high precision.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative
| Coupling Reaction | Coupling Partner | Catalyst System | Product Feature |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl moiety |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene moiety |
Chemical Modifications of the Oxane Ring and Ether Linkage
Ring Opening Reactions and Subsequent Functionalization
The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle that is generally stable under many reaction conditions. However, under specific and often forcing conditions, ring-opening reactions can be induced. These reactions typically proceed via cleavage of a carbon-oxygen bond within the ring, leading to a linear chain that can be further functionalized.
For simple tetrahydropyrans, ring-opening can be achieved under strongly acidic conditions, often in the presence of a nucleophile. The reaction is initiated by protonation of the ring oxygen, making it a better leaving group. Subsequent nucleophilic attack on an adjacent carbon atom leads to the cleavage of the C-O bond. The regioselectivity of this attack is influenced by steric and electronic factors of any substituents on the ring. In the case of this compound, the ether linkage at the 4-position introduces an element of symmetry that simplifies potential outcomes.
A plausible mechanism for the ring opening of a substituted tetrahydropyran (B127337) involves the attack of a hydroxyl radical, which can be generated under specific oxidative conditions. This process is particularly relevant in the context of larger, more complex molecules containing this motif. researchgate.net
It is important to note that while ring-opening reactions of simpler cyclic ethers like oxetanes are well-documented and can proceed with various nucleophiles under different catalytic conditions, tetrahydropyrans are generally less reactive due to lower ring strain. researchgate.net Therefore, more forcing conditions would likely be required for the ring-opening of the oxane moiety in this compound.
Subsequent functionalization of the ring-opened product would depend on the nature of the nucleophile used and the reaction conditions. The resulting diol or halo-alcohol could be further modified through oxidation, esterification, or substitution reactions to introduce new functional groups.
Selective Cleavage of the Ether Bond
The ether linkage in this compound is a key structural feature that can be selectively cleaved to yield 4-hydroxyoxane and 2-hydroxy-2-phenylacetic acid or their respective derivatives. This transformation is typically achieved under strongly acidic conditions, employing reagents such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids like boron tribromide (BBr₃).
The mechanism of acidic ether cleavage generally involves the protonation of the ether oxygen, followed by a nucleophilic substitution reaction (Sₙ1 or Sₙ2) by the conjugate base of the acid. The pathway is dependent on the nature of the groups attached to the ether oxygen. Given the secondary nature of the carbon atom in the oxane ring and the benzylic nature of the other carbon, the reaction mechanism could be complex.
Table 1: Common Reagents for Ether Cleavage
| Reagent | Conditions | Mechanism | Products |
| HI/HBr | Strong acid, heat | Sₙ1/Sₙ2 | 4-Halooxane and 2-hydroxy-2-phenylacetic acid (or further reaction to 2-halo-2-phenylacetic acid) |
| BBr₃ | Anhydrous, often at low temperature | Lewis acid-mediated | 4-Bromooxane and 2-bromo-2-phenylacetic acid (after workup) |
The choice of reagent can influence the outcome of the reaction. For instance, the use of excess hydrohalic acid at elevated temperatures can lead to the conversion of the resulting alcohol functionalities into alkyl halides.
Stereochemical Control and Chiral Derivatization Approaches
The presence of a stereocenter at the alpha-carbon of the phenylacetic acid moiety introduces the element of chirality into this compound. This allows for the development of stereoselective synthetic transformations and its potential application in the synthesis of chiral auxiliaries.
Diastereoselective and Enantioselective Synthetic Transformations
The carboxylic acid group of this compound can be converted into an amide by reaction with a chiral amine. The resulting diastereomeric amides can potentially be separated by chromatography. Subsequent reactions at the alpha-position, such as alkylation, could then proceed with a degree of diastereoselectivity, influenced by the stereochemistry of the chiral amine.
The general principle of using chiral auxiliaries involves the temporary incorporation of a chiral molecule to control the stereochemical outcome of a reaction. wikipedia.org For example, chiral oxazolidinones have been widely used to direct stereoselective alkylation and aldol reactions. wikipedia.orgwilliams.edu In a similar vein, if this compound were to be used as a chiral substrate, its inherent chirality could influence the approach of reagents, leading to a preference for one diastereomeric product over the other.
Enantioselective synthesis of derivatives can also be achieved through catalytic methods. For instance, enantioselective access to complex molecules containing a chiral tetrahydropyran ring has been demonstrated using chiral phosphoric acid catalysts in hetero-Diels-Alder reactions. nih.gov Such catalytic approaches could potentially be adapted for transformations involving derivatives of this compound.
Applications in the Synthesis of Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comtcichemicals.com The auxiliary is then removed to reveal the enantiomerically enriched product and is ideally recovered for reuse.
While there is no specific literature detailing the use of this compound as a chiral auxiliary, its structure contains features that are present in known auxiliaries. For instance, chiral mandelic acid has been used as a chiral auxiliary. wikipedia.org The 2-phenylacetic acid core of the title compound is structurally related.
To function as a chiral auxiliary, the this compound would first need to be resolved into its individual enantiomers. Each enantiomer could then be coupled to a prochiral substrate, for example, through an amide or ester linkage. The oxane and phenyl groups would then act as stereodirecting groups, influencing the facial selectivity of reactions at a nearby prochiral center. After the desired transformation, the auxiliary would be cleaved from the product. The effectiveness of such an auxiliary would depend on the degree of stereocontrol it could exert and the ease of its attachment and removal.
Advanced Applications in Organic Synthesis and Chemical Sciences
Utility as a Versatile Synthetic Building Block and Advanced Intermediate
The potential of 2-(Oxan-4-yloxy)-2-phenylacetic acid as a synthetic building block can be inferred from its structure, which combines a chiral phenylacetic acid moiety with a tetrahydropyran (B127337) (oxan) ring. The carboxylic acid and the ether linkage provide reactive sites for various chemical transformations. However, specific examples of its application in the synthesis of more complex structures are not detailed in current literature.
Incorporation into Complex Molecular Architectures
Application in Multi-step Organic Synthesis Pathways
While it is commercially available as a potential intermediate, no established multi-step synthesis pathways that utilize this compound as a key component have been published. Its role in the strategic synthesis of target molecules remains unexplored in the available scientific literature.
Development of Novel Organic Reagents and Catalysts Based on the Compound's Structure
The molecular structure of this compound, featuring a chiral center and ether and carboxyl functional groups, theoretically allows for its derivatization into novel reagents or ligands for catalysis. Nevertheless, there is no evidence in the current body of scientific work to suggest that this compound has been used as a scaffold for the development of new organic reagents or catalysts.
Exploration of Supramolecular Interactions and Self-Assembly Phenomena
Research into the supramolecular chemistry of this compound, including studies on its hydrogen bonding patterns, potential for forming host-guest complexes, or its self-assembly into larger ordered structures, has not been reported. The influence of the tetrahydropyran ring on the non-covalent interactions of the phenylacetic acid core is an area that has not been investigated.
Investigation of Precursor Role in Non-Biological Materials Chemistry
There is no available information or research data concerning the use of this compound as a monomer or precursor for the synthesis of specialized non-biological polymers or other materials. Its potential applications in materials science remain undocumented.
Q & A
Q. What are the established synthetic routes for 2-(Oxan-4-yloxy)-2-phenylacetic acid, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves coupling oxane-4-ol with phenylacetic acid derivatives. A stepwise approach includes:
- Esterification : Reacting phenylacetic acid with a halogenating agent (e.g., thionyl chloride) to form an acyl chloride intermediate.
- Nucleophilic substitution : Introducing oxan-4-yloxy via reaction with oxane-4-ol under basic conditions (e.g., K₂CO₃ in DMF). Optimization requires precise temperature control (e.g., 0–5°C during acyl chloride formation) and solvent selection (polar aprotic solvents enhance reactivity). Catalyst screening (e.g., DMAP for acyl transfer) and stoichiometric ratios (1:1.2 for oxane-4-ol) are critical for minimizing side products .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., oxane ring protons at δ 3.5–4.0 ppm, phenyl protons at δ 7.2–7.5 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of oxane fragment).
- X-ray Crystallography : Resolves stereochemistry and bond angles using SHELX software for refinement .
- HPLC-PDA : Validates purity (>98%) with reverse-phase C18 columns and acetonitrile/water gradients .
Q. What are the stability and storage recommendations for this compound?
- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture or light.
- Incompatibilities : Degrades in the presence of strong acids/bases (hydrolysis of ester linkages) or oxidizing agents (radical formation). Use amber glass vials and desiccants for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Dynamic Effects : Conformational flexibility of the oxane ring may cause unexpected splitting. Use variable-temperature NMR to assess rotational barriers.
- DFT Calculations : Compare experimental ¹³C shifts with Gaussian/B3LYP-optimized structures to identify dominant conformers.
- Cross-Validation : Pair NMR with IR (C=O stretch ~1700 cm⁻¹) and XRD data to confirm assignments .
Q. What computational tools are effective for modeling interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., cyclooxygenase).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- QM/MM : Combines DFT (for ligand) and molecular mechanics (for protein) to study reaction pathways .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Polymorphism : Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C promotes single-crystal growth.
- Twinned Data : Use SHELXL for refinement, applying TWIN and BASF commands to model overlapping lattices.
- Low Resolution : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for weakly diffracting crystals .
Q. How do steric and electronic effects influence the reactivity of the oxane-4-yloxy group in substitution reactions?
- Steric Hindrance : The tetrahydropyran ring restricts nucleophilic attack at the adjacent carbonyl. Use bulky bases (e.g., DBU) to deprotonate and enhance electrophilicity.
- Electronic Effects : Electron-donating oxane oxygen stabilizes transition states in SN2 mechanisms. Kinetic studies (e.g., Eyring plots) quantify activation parameters .
Methodological Notes
- Safety : Follow OSHA guidelines for handling (gloves, fume hoods) and emergency protocols (eye wash stations) .
- Data Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water impacts reaction kinetics .
- Ethical Compliance : Disclose computational modeling parameters (e.g., force fields, grid sizes) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
